Technical Whitepaper: 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS 475986-34-6) in Advanced Drug Discovery and Organic Synthesis
Technical Whitepaper: 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS 475986-34-6) in Advanced Drug Discovery and Organic Synthesis
Executive Summary
As a highly functionalized heterocyclic building block, 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS 475986-34-6) occupies a privileged space in modern organic synthesis and medicinal chemistry. The molecule features two highly reactive, orthogonal functional handles: an electrophilic formyl group at the C2 position and a versatile acetic acid moiety at the C3 position. This specific spatial arrangement makes it an indispensable precursor for the construction of multi-targeted receptor tyrosine kinase (RTK) inhibitors (such as sunitinib analogs) and complex porphyrin architectures. This guide provides a deep-dive into its physicochemical properties, regioselective synthesis, and field-proven experimental protocols.
Physicochemical & Structural Profiling
Understanding the baseline properties of this building block is critical for predicting its behavior in complex synthetic workflows. The table below summarizes its core quantitative data[1].
| Parameter | Specification |
| Chemical Name | 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid |
| CAS Number | 475986-34-6 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| SMILES Code | O=C(O)CC1=C(C=CN1)C=O |
| Structural Class | Substituted Pyrrole / Heteroaromatic Aldehyde |
| Typical Appearance | Pale yellow to off-white solid powder |
Mechanistic Causality: Regioselective Formylation
Pyrroles are highly electron-rich heterocycles. While the NH proton is moderately acidic (pKa ~17.5), the aromatic ring itself is highly susceptible to electrophilic aromatic substitution[2]. The standard method for introducing a formyl group to the pyrrole core is the Vilsmeier-Haack reaction , which utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent)[3].
The Causality of Regioselectivity: When starting with a 3-substituted pyrrole (such as 1H-pyrrole-3-acetic acid), formylation predominantly occurs at the C2 position. This regioselectivity is driven by electronic activation from the adjacent pyrrole nitrogen and the thermodynamic stability of the resulting C2-iminium intermediate[4]. While extreme steric crowding at the nitrogen or C3 position can sometimes force the electrophile to the C5 position, standard Vilsmeier conditions heavily favor the C2-formyl product[5].
Fig 1. Mechanistic pathway of the Vilsmeier-Haack formylation targeting the pyrrole C2 position.
Applications in Targeted Drug Development
In medicinal chemistry, the 2-formylpyrrole motif is a cornerstone in the synthesis of indolinone-based kinase inhibitors. The formyl group is primed for Knoevenagel condensation with the active methylene of an oxindole core[6]. Simultaneously, the C3-acetic acid group acts as a crucial vector for solvent-exposed modifications. By converting the acetic acid into an amide (e.g., attaching a diethylaminoethyl group), drug developers can drastically improve the aqueous solubility and optimize the pharmacokinetic (PK) properties of the resulting lead compound.
Fig 2. Workflow illustrating the integration of CAS 475986-34-6 in targeted kinase inhibitor design.
Experimental Protocol: Self-Validating Synthesis
To synthesize 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid from a 3-substituted pyrrole precursor, the carboxylic acid must first be protected to prevent the formation of mixed anhydrides with POCl₃, which would lead to complex oligomeric mixtures.
Step 1: Vilsmeier Reagent Generation
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Procedure: Cool anhydrous DMF (3.0 eq) to 0°C under an inert N₂ atmosphere. Add POCl₃ (1.2 eq) dropwise over 30 minutes.
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Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control (0–5°C) prevents the thermal decomposition of the unstable chloromethyleniminium salt[6].
Step 2: Electrophilic Aromatic Substitution
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Procedure: Dissolve methyl 1H-pyrrole-3-acetate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5°C. Allow the mixture to warm to room temperature and stir for 2 hours.
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Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the appearance of a baseline spot (the highly polar iminium intermediate) indicates successful conversion.
Step 3: Dual-Purpose Hydrolysis
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Procedure: Quench the reaction by pouring it carefully over crushed ice. Add 4M NaOH dropwise until the pH reaches 10–11. Heat the mixture to 60°C for 2 hours.
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Causality: The alkaline conditions serve a dual mechanistic purpose: they hydrolyze the iminium intermediate into the target aldehyde and concurrently saponify the methyl ester back into the free acetic acid.
Step 4: Isolation
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Procedure: Cool the solution to 0°C and slowly acidify with 2M HCl to pH 3. The target compound will precipitate as an off-white solid. Filter, wash with ice-cold water, and dry under a vacuum.
Analytical Validation Parameters
A robust, self-validating protocol requires rigorous analytical confirmation to ensure regiochemical purity (differentiating the C2-formyl from the C5-formyl isomer).
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TLC Staining: Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. Causality: 2,4-DNPH specifically reacts with aldehydes to form a brightly colored hydrazone, instantly differentiating the formylated product from any unreacted starting material.
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HPLC Analysis: Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile containing 0.1% TFA. Causality: The acidic modifier (TFA) suppresses the ionization of the C3-acetic acid moiety, ensuring sharp peak shapes and preventing peak tailing, which is critical for resolving trace regioisomers.
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¹H NMR (DMSO-d₆): The definitive proof of structure is the presence of a sharp aldehyde singlet (CHO) at ~9.5 ppm. The pyrrole NH will appear as a broad singlet >11.0 ppm, and the isolated methylene protons (CH₂) of the acetic acid group will present as a distinct singlet at ~3.5 ppm.
References
Sources
- 1. 475986-34-6|2-(2-Formyl-1H-pyrrol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
